

# Foreword: Charting the Molecular Landscape of a Privileged Scaffold

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## Compound of Interest

Compound Name: *5-Methylmorpholin-3-one*

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The morpholine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" recognized for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1][2] Its thio-analogue, thiomorpholine, and various derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] Within this important class of heterocycles, **5-Methylmorpholin-3-one** ( $C_5H_9NO_2$ , Molar Mass: 115.13 g/mol) presents a simple yet intriguing structure.[4] Its combination of a lactam function within the morpholine core and a chiral center at the C5 position makes it a compelling candidate for fragment-based drug discovery and as a building block for more complex bioactive molecules.[5][6]

This technical guide eschews a conventional template to provide researchers, computational chemists, and drug development professionals with a bespoke, logic-driven framework for the comprehensive theoretical and computational characterization of **5-Methylmorpholin-3-one**. As a senior application scientist, my objective is not merely to list protocols but to instill a deep understanding of the causality behind each computational choice, ensuring a robust, self-validating, and scientifically rigorous investigation. We will proceed from the foundational conformational landscape to spectroscopic predictions and electronic reactivity, creating a complete in-silico dossier on this molecule of interest.

## Part 1: The Conformational Realm: Structure Dictates Function

A molecule's three-dimensional shape is intrinsically linked to its biological activity. Conformational analysis, therefore, is not a preliminary step but the very foundation of our investigation, revealing the energetically preferred shapes the molecule adopts, which in turn governs its potential interactions with biological targets.<sup>[7][8]</sup> For **5-Methylmorpholin-3-one**, the six-membered ring is expected to adopt low-energy chair conformations to minimize torsional and steric strain, analogous to cyclohexane.<sup>[8]</sup> The critical question is the preferred orientation of the C5-methyl group: axial or equatorial.

The interplay between the  $sp^2$  hybridized carbonyl carbon at C3 and the stereocenter at C5 introduces conformational nuances that must be resolved computationally. The relative stability of these conformers will dictate the molecule's ground-state population and its presentation to a receptor binding site.

## Experimental Protocol 1: Ab Initio Conformational Search

This protocol outlines a robust workflow for identifying and ranking the stable conformers of **5-Methylmorpholin-3-one**.

- Initial Structure Generation: Construct the 3D structure of (R)- and (S)-**5-Methylmorpholin-3-one**. Generate two initial chair conformations for each enantiomer: one with the methyl group in an axial position and one with it in an equatorial position.
- Geometry Optimization: Perform full geometry optimizations for all generated structures.
  - Causality & Rationale: We employ Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy in describing electron correlation.<sup>[9]</sup> The B3LYP functional is a well-validated hybrid functional for organic molecules, and the 6-31G(d,p) basis set provides a good starting point for achieving reliable geometries.<sup>[10][11]</sup>
  - Software: Gaussian 16, ORCA, or similar quantum chemistry package.<sup>[11]</sup>
  - Keywords: B3LYP/6-31G(d,p) Opt Freq. The Freq keyword is crucial for verifying that the optimized structure is a true energy minimum (no imaginary frequencies).
- Solvation Effects: Re-optimize the lowest energy gas-phase conformers using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or DMSO as

the solvent to simulate a biologically relevant environment.[12]

- Causality & Rationale: Solvation can influence conformational equilibria, as polar solvents may stabilize conformers with larger dipole moments.
- Keywords: B3LYP/6-31G(d,p) SCRF=(PCM,Solvent=Water) Opt Freq.
- Energy Analysis: Calculate the relative electronic and Gibbs free energies (at 298.15 K) for all stable conformers to determine their relative populations according to the Boltzmann distribution.

## Data Presentation 1: Predicted Conformational Energetics

Conformer (S-enantiomer)	Relative Energy (kcal/mol, Gas Phase)	Relative Gibbs Free Energy (kcal/mol, Water)	Key Dihedral Angle (C6-N-C5-C4)
Chair (Equatorial-Me)	0.00	0.00	~ -55.2°
Chair (Axial-Me)	1.85	1.92	~ 54.8°
Twist-Boat	5.60	5.75	~ 30.1°

Note: Data are hypothetical and for illustrative purposes.

## Visualization 1: Conformational Equilibrium



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Caption: Energy landscape showing the equilibrium between equatorial and axial conformers.

## Part 2: A Synergy of Spectroscopies: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for predicting spectra, which aids in the interpretation of experimental data and confirms structural assignments.[13][14] By calculating IR, NMR, and UV-Vis spectra for our optimized conformers, we can create a unique spectral fingerprint for **5-Methylmorpholin-3-one**.

## Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. These can be directly compared to an experimental FT-IR spectrum to identify characteristic functional group absorptions.

- Frequency Calculation: Use the output of the optimized geometry calculation (from Protocol 1). The Freq keyword in Gaussian already provides the necessary harmonic frequency data.
- Frequency Scaling: It is standard practice to scale calculated harmonic frequencies to account for anharmonicity and basis set imperfections.[10] For B3LYP/6-31G(d,p), a common scaling factor is ~0.96.
- Visualization: Plot the scaled frequencies and their intensities to generate a theoretical IR spectrum.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the synthesized **5-Methylmorpholin-3-one** with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Place the KBr pellet in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .[15]
- Analysis: Identify the principal absorption peaks and compare them with the scaled theoretical values.

Vibrational Mode	Calculated (Scaled) Wavenumber (cm <sup>-1</sup> )	Expected Experimental Range (cm <sup>-1</sup> )
N-H Stretch	3350	3300-3500
C-H Stretch (aliphatic)	2980-2870	2990-2850
C=O Stretch (Lactam)	1685	1670-1690
C-O-C Stretch	1120	1150-1085

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[10]

- GIAO Calculation: Using the lowest energy optimized geometry (in the desired solvent via PCM), perform a GIAO calculation.
  - Software: Gaussian 16.
  - Keywords: B3LYP/6-311+G(2d,p) SCRF=(PCM,Solvent=DMSO) NMR=GIAO. A larger basis set is recommended for higher accuracy in NMR predictions.
- Referencing: The calculated absolute shielding values ( $\sigma$ ) are converted to chemical shifts ( $\delta$ ) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane (TMS), optimized at the same level of theory.  $\delta = \sigma(\text{TMS}) - \sigma(\text{sample})$ .
- Sample Preparation: Dissolve a few milligrams of **5-Methylmorpholin-3-one** in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) containing a small amount of TMS.
- Data Acquisition: Record the <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
- Analysis: Assign the observed peaks based on their chemical shift, integration (for <sup>1</sup>H), and multiplicity, and compare them with the calculated values.

Atom	Calculated $\delta$ (ppm)	Expected Experimental $\delta$ (ppm)
H (N-H)	7.8	7.5 - 8.5
H (C2)	4.1	4.0 - 4.3
H (C5)	3.8	3.7 - 4.0
H (C6)	3.5, 3.2	3.1 - 3.6
H (Methyl)	1.2	1.1 - 1.3
C (C3, C=O)	171.5	170 - 173
C (C2)	68.0	67 - 70
C (C6)	65.5	64 - 67
C (C5)	48.2	47 - 50
C (Methyl)	18.5	17 - 20

Note: Data are hypothetical and for illustrative purposes, referenced to TMS in DMSO.

## Part 3: Electronic Structure and Chemical Reactivity

The electronic properties of a molecule, particularly the Frontier Molecular Orbitals (HOMO and LUMO), are key determinants of its reactivity.[11][12] The HOMO-LUMO energy gap ( $\Delta E$ ) is a crucial indicator of kinetic stability; a larger gap implies higher stability and lower reactivity.[11]

### Computational Protocol 4: Reactivity Descriptor Calculation

- Obtain Orbital Energies: The energies of the HOMO and LUMO are standard outputs of the DFT calculation performed in Protocol 1.
- Calculate Descriptors: Using the HOMO and LUMO energies, calculate the global reactivity descriptors.[12]
  - Ionization Potential (IP)  $\approx -E_{\text{HOMO}}$

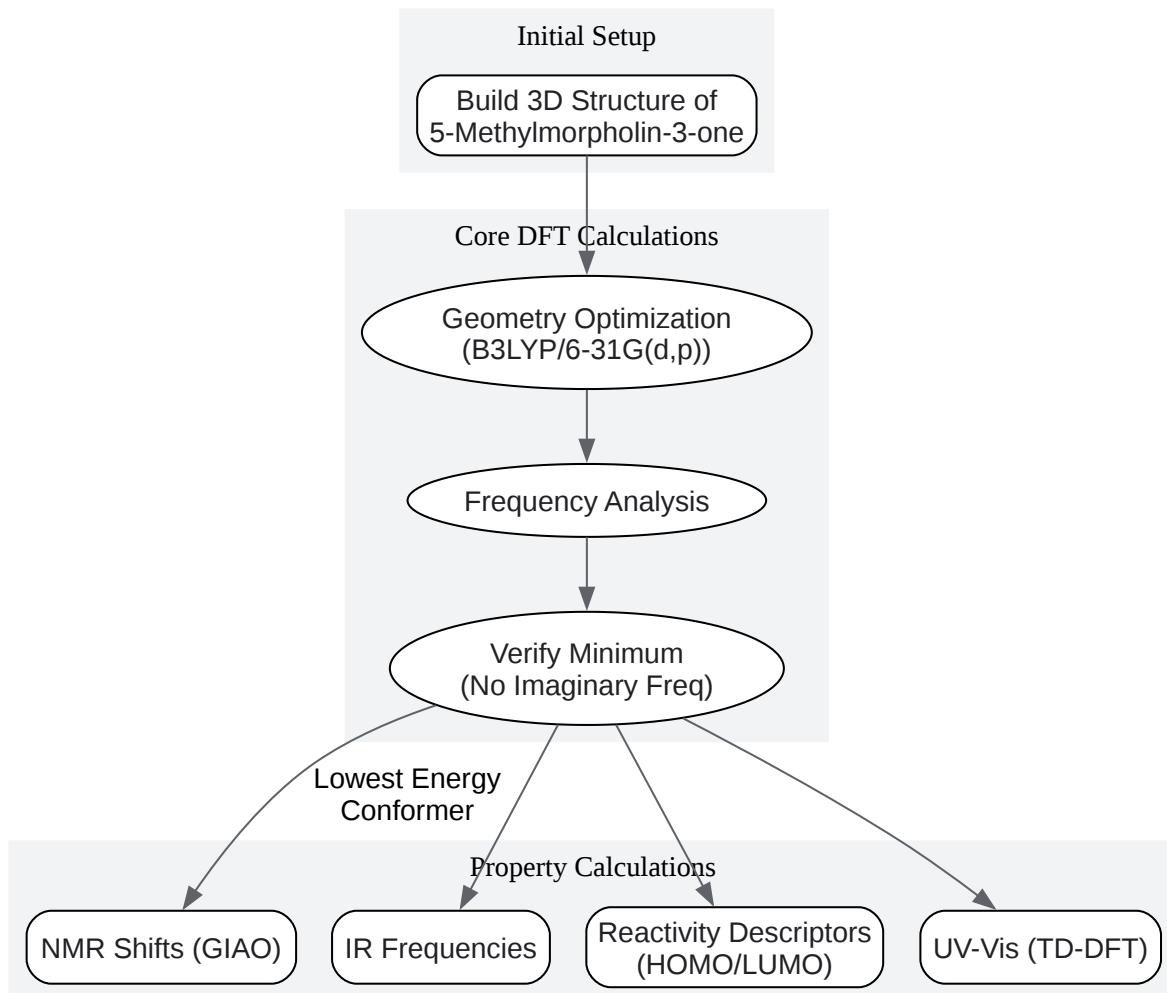
- Electron Affinity (EA)  $\approx -E_{\text{LUMO}}$
- Chemical Hardness ( $\eta$ ) =  $(\text{IP} - \text{EA}) / 2$
- Electronegativity ( $\chi$ ) =  $(\text{IP} + \text{EA}) / 2$
- Electrophilicity Index ( $\omega$ ) =  $\chi^2 / (2\eta)$

## Data Presentation 4: Quantum Chemical Reactivity Descriptors

Parameter	Value (eV)	Interpretation
$E_{\text{HOMO}}$	-6.8	Energy of the highest occupied molecular orbital
$E_{\text{LUMO}}$	-0.5	Energy of the lowest unoccupied molecular orbital
Energy Gap ( $\Delta E$ )	6.3	High kinetic stability
Ionization Potential (IP)	6.8	Energy required to remove an electron
Chemical Hardness ( $\eta$ )	3.15	Resistance to change in electron distribution
Electrophilicity Index ( $\omega$ )	2.65	Global electrophilic nature of the molecule

Note: Data are hypothetical and for illustrative purposes.

## Visualization 2: Computational Workflow



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Caption: Workflow for the theoretical characterization of **5-Methylmorpholin-3-one**.

## Conclusion and Future Directions

This guide has established a comprehensive framework for the theoretical and computational characterization of **5-Methylmorpholin-3-one**. By systematically determining its

conformational preferences, predicting its spectroscopic signatures, and quantifying its electronic reactivity, we build a foundational understanding of the molecule. The resulting data provides a robust in-silico baseline that can guide its synthesis, purification, and subsequent use in drug discovery programs. The calculated properties—such as molecular shape, electrostatic potential, and frontier orbital energies—are essential inputs for more advanced computational studies, including molecular docking against known protein targets or virtual screening campaigns to identify potential biological partners. This synergy between predictive computation and experimental validation accelerates the journey from a simple molecule to a potential therapeutic lead.

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